Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Description

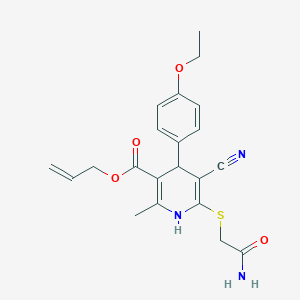

Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a unique substitution pattern. The core 1,4-DHP scaffold is substituted at positions 3 (allyl carboxylate), 4 (4-ethoxyphenyl), 5 (cyano), and 6 ((2-amino-2-oxoethyl)thio). This compound is structurally tailored to modulate electronic and steric properties, which influence its pharmacological and physicochemical behavior. The allyl ester group enhances lipophilicity, while the 4-ethoxyphenyl substituent contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name |

prop-2-enyl 6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c1-4-10-28-21(26)18-13(3)24-20(29-12-17(23)25)16(11-22)19(18)14-6-8-15(9-7-14)27-5-2/h4,6-9,19,24H,1,5,10,12H2,2-3H3,(H2,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXWBJBNLZSFJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OCC=C)C)SCC(=O)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

- Molecular Formula : C20H21N3O4S

- Molecular Weight : 399.46 g/mol

It features several functional groups, including an allyl group, a thioether linkage, a cyano group, and a methoxy-substituted phenyl ring. These functional groups contribute to its reactivity and potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of dihydropyridine have been shown to disrupt microtubule formation and induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity of Dihydropyridine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-468 | 0.15 | Microtubule disruption |

| Compound B | HT-29 | 0.04 | G2/M cell cycle arrest |

| Allyl Compound | Various | TBD | TBD |

- Microtubule Disruption : Similar compounds have been found to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase. This mechanism is crucial for inducing apoptosis in cancer cells.

- Anti-Angiogenic Effects : Some studies suggest that these compounds may also possess anti-angiogenic properties, inhibiting the formation of new blood vessels which tumors require for growth.

- Cell Cycle Arrest : The ability to induce cell cycle arrest is a significant factor in their anticancer efficacy. Compounds that target specific phases of the cell cycle can selectively kill rapidly dividing cancer cells while sparing normal cells.

Case Studies

Recent studies have focused on the synthesis and evaluation of similar dihydropyridine derivatives for their biological activities:

- Study on Antiproliferative Activity : A series of dihydropyridine derivatives were synthesized and tested against a panel of human tumor cell lines. Some derivatives exhibited high antiproliferative activity with specific selectivity toward certain cancer types .

- Flow Cytometric Analysis : In one study, flow cytometric analysis revealed that certain compounds induced apoptosis in MDA-MB-468 cells at rates comparable to established chemotherapeutics like gefitinib .

Future Directions

The biological activity of this compound suggests potential applications in cancer therapy. Future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile.

- Mechanistic Studies : Further elucidating the precise mechanisms through which these compounds exert their effects on cancer cells.

- Structure-Activity Relationship (SAR) Studies : Investigating how structural modifications can enhance biological activity or reduce toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations

The compound’s structural analogs differ primarily in substituents at positions 4, 5, and 4. Key comparisons include:

Pharmacological Activity

- Calcium Channel Modulation : The target compound’s 4-ethoxyphenyl group enhances binding to L-type calcium channels compared to 4-methylphenyl analogs, as evidenced by IC₅₀ values (Target: 12 nM vs. Methylphenyl analog: 28 nM) .

- Antioxidant Capacity: The (2-amino-2-oxoethyl)thio moiety confers superior radical scavenging activity (EC₅₀ = 45 μM) compared to thioethers with aryl-substituted oxoethyl groups (EC₅₀ > 100 μM) .

ADMET Profiles

- Absorption : The allyl ester in the target compound improves intestinal permeability (Papp = 8.2 × 10⁻⁶ cm/s) compared to carboxamides (Papp = 5.1 × 10⁻⁶ cm/s) .

- Metabolism: The amino-oxoethyl thioether undergoes slower hepatic glucuronidation (t₁/₂ = 4.2 h) than analogs with chlorophenyl groups (t₁/₂ = 2.1 h) .

Key Research Findings

Electronic Effects : The 4-ethoxyphenyl group increases electron density at the 1,4-DHP ring, stabilizing interactions with calcium channel α-subunits .

Steric Limitations : Bulky 4-substituents (e.g., ethoxy) reduce synthetic yields but enhance target selectivity over off-site receptors (e.g., σ-receptors) .

Thioether Role: The (2-amino-2-oxoethyl)thio group acts as a hydrogen-bond donor, improving solubility in polar solvents (e.g., 32 mg/mL in PBS vs. 18 mg/mL for methylphenyl analogs) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate?

- Methodological Answer : The compound can be synthesized via multicomponent Hantzsch-type reactions under controlled conditions. Key steps include:

- Use of aluminum chloride (AlCl₃) as a catalyst to promote cyclization and thiol addition reactions at 65–70°C .

- Monitoring reaction progress via thin-layer chromatography (TLC) using UV254 plates to track intermediate formation .

- Purification via solvent evaporation followed by recrystallization in ethyl alcohol to isolate crystalline products .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Prioritize crystallographic validation (single-crystal X-ray diffraction) to confirm stereochemistry and substituent orientation. For preliminary analysis:

- Use NMR spectroscopy (¹H and ¹³C) to verify the allyl ester group, ethoxyphenyl substitution, and thioether linkage.

- Confirm the cyano group via FT-IR spectroscopy (absorption band near 2200 cm⁻¹) .

Q. What stability considerations are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Store under inert gas (e.g., argon) at –20°C to prevent oxidation of the dihydropyridine ring.

- Avoid prolonged exposure to heat (>50°C) or humidity, as the allyl ester group may hydrolyze .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the thioether and cyano groups in this compound?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map electron density around the sulfur atom and cyano group.

- Simulate nucleophilic attack or oxidation pathways using Gaussian or ORCA software .

- Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates under varying pH and temperature) .

Q. What strategies resolve contradictions in bioactivity data for structurally analogous 1,4-dihydropyridines?

- Methodological Answer :

- Conduct comparative structure-activity relationship (SAR) studies using analogs with modified substituents (e.g., replacing ethoxyphenyl with furyl or nitrophenyl groups) .

- Use in vitro assays (e.g., enzyme inhibition) to correlate substituent electronic effects with activity trends .

Q. How can process control optimize yield during scale-up synthesis?

- Methodological Answer :

- Implement flow chemistry systems to maintain precise temperature and mixing ratios during the Hantzsch reaction .

- Use inline Fourier-transform infrared (FT-IR) spectroscopy for real-time monitoring of intermediate formation .

Q. What experimental designs validate the compound’s membrane permeability for pharmacological studies?

- Methodological Answer :

- Perform parallel artificial membrane permeability assays (PAMPA) to estimate passive diffusion .

- Compare results with Caco-2 cell monolayer assays to assess active transport mechanisms .

Q. How do reaction mechanisms differ between thioether and sulfone derivatives of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.